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Compound of Interest

Compound Name: 5-lodo-2-aminoindane

Cat. No.: B145790

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of 5-iodo-2-
aminoindane (5-1Al) and other prominent 2-aminoindane derivatives, including 5,6-
methylenedioxy-2-aminoindane (MDAI), 5-methoxy-6-methyl-2-aminoindane (MMAI), 2-
aminoindane (2-Al), and 5-methoxy-2-aminoindane (5-MeO-Al). The information is compiled
from preclinical studies to assist researchers in understanding the distinct profiles of these
compounds.

Executive Summary

Substituted 2-aminoindanes are a class of psychoactive compounds that are structurally
related to amphetamines. They primarily act as monoamine releasing agents and reuptake
inhibitors, with varying selectivity for the serotonin (SERT), dopamine (DAT), and
norepinephrine (NET) transporters. This differential activity leads to a spectrum of
pharmacological effects, ranging from more entactogenic, MDMA-like profiles to more
stimulating, amphetamine-like characteristics.

o 5-1Al and MDAI are primarily serotonergic agents, potently inhibiting SERT and NET and
promoting serotonin release.[1][2] 5-1Al also displays notable affinity for several serotonin
receptor subtypes.[3]

o MMAI is a highly selective serotonin releasing agent.[4]
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e 2-Al, the parent compound, is a selective substrate for NET and DAT, exhibiting a
pharmacological profile more akin to amphetamine.[4][5]

» 5-MeO-Al shows a preference for SERT, with weaker effects on NET and DAT.[4]

The varying potencies and selectivities of these compounds at monoamine transporters and
other receptors are critical determinants of their distinct behavioral and physiological effects.

Data Presentation
Table 1: Monoamine Transporter Binding Affinities (Ki,

nM)
Compound SERT (Ki, nM) DAT (Ki, nM) NET (Ki, nM) Reference
[Simmler et al.,
5-1Al 241 2300 760
2014][2]
[Simmler et al.,
MDAI 551 5030 198
2014][2]
[Halberstadt et
MMAI 31 >10,000 3,101
al., 2019][4]
[Halberstadt et
2-Al >10,000 439 86
al., 2019][4]
[Halberstadt et
5-MeO-Al 134 2,646 861
al., 2019][4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Release Potency (EC50, nM)
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Serotonin (5- Dopamine Norepinephrin
Compound HT) Release (DA) Release e (NE) Release  Reference
(EC50, nM) (EC50, nM) (EC50, nM)
EIAl Data Not Data Not Data Not
Available Available Available
[Halberstadt et
MDAI 114 1,334 117
al., 2019][4]
[Halberstadt et
MMAI 31 >10,000 3,101
al., 2019][4]
[Halberstadt et
2-Al >10,000 439 86
al., 2019][4]
[Halberstadt et
5-MeO-Al 134 2,646 861

al., 2019][4]

Note: Lower EC50 values indicate greater potency in inducing monoamine release. The relative
potency for 5-lAl is reported to be Serotonin > Dopamine > Norepinephrine.[6]

Table 3: Adrenergic and Serotonergic Receptor Binding
Affinities (Ki, nM)
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Compound a2A a2B a2C 5-HT2B Reference
[Halberstadt
2-Al 134 211 41 >10,000 etal., 2019]
[4]
[Halberstadt
MDAI 719 1,130 1,220 >10,000 et al., 2019]
[4]
[Halberstadt
MMAI 682 1,020 1,210 831 etal., 2019]
[4]
[Halberstadt
5-MeO-Al 671 1,080 1,240 734 etal., 2019]

[4]

Note: 5-IAl has been reported to have high affinity for 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C
receptors, as well as affinity for a2A, a2B, and a2C-adrenergic receptors.[6]

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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